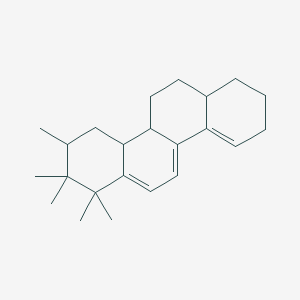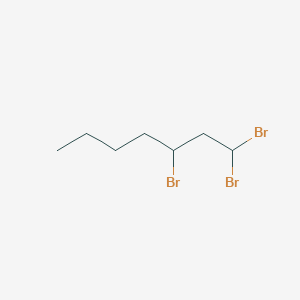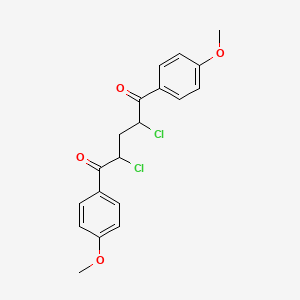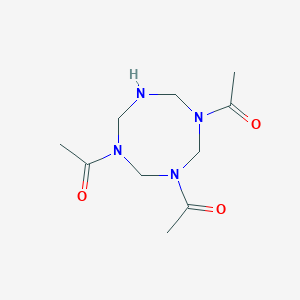
3-Methyl-1-(methylselanyl)but-2-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(methylselanyl)but-2-ene is an organic compound characterized by the presence of a selenium atom attached to a butene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(methylselanyl)but-2-ene can be achieved through several methods. One common approach involves the reaction of 3-methylbut-2-en-1-ol with methylselenol in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the selenium atom on the carbon backbone.
Industrial Production Methods
Industrial production of this compound may involve the large-scale reaction of 3-methylbut-2-en-1-ol with methylselenol using continuous flow reactors. This method ensures a consistent and high-yield production of the compound, which is essential for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(methylselanyl)but-2-ene undergoes several types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methylselanyl group can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides, thiols, and amines can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Selenoxide and selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Functionalized butene derivatives with various substituents.
Applications De Recherche Scientifique
3-Methyl-1-(methylselanyl)but-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce selenium-containing functional groups.
Biology: Studied for its potential antioxidant properties and its role in selenium metabolism.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of selenium-containing polymers and materials with unique electronic properties.
Mécanisme D'action
The mechanism by which 3-Methyl-1-(methylselanyl)but-2-ene exerts its effects involves the interaction of the selenium atom with various molecular targets. Selenium is known to participate in redox reactions, and its incorporation into organic molecules can enhance their reactivity and stability. The compound may also interact with specific enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-(methylthio)but-2-ene: Contains a sulfur atom instead of selenium.
3-Methyl-1-(methylselanyl)pent-2-ene: Similar structure but with an additional carbon atom in the backbone.
3-Methyl-1-(methylselanyl)but-1-ene: Positional isomer with the double bond at a different location.
Uniqueness
3-Methyl-1-(methylselanyl)but-2-ene is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur and carbon analogs
Propriétés
Numéro CAS |
92976-68-6 |
|---|---|
Formule moléculaire |
C6H12Se |
Poids moléculaire |
163.13 g/mol |
Nom IUPAC |
3-methyl-1-methylselanylbut-2-ene |
InChI |
InChI=1S/C6H12Se/c1-6(2)4-5-7-3/h4H,5H2,1-3H3 |
Clé InChI |
QILGBTCNBCRKOO-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC[Se]C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)





![7-Methyloctahydro-2H-1,5-methanocyclopenta[b]azepine](/img/structure/B14348846.png)



